molecular formula C24H25N3O6S B3648039 N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3648039
M. Wt: 483.5 g/mol
InChI Key: BZXSEHKZMNFJDZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a phenylsulfonyl group, and a glycinamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (phenyl groups) could result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetylamino group might be involved in reactions with acids or bases, and the phenylsulfonyl group could participate in electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential applications, and optimizing its synthesis .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-17(28)25-18-9-11-19(12-10-18)26-24(29)16-27(34(30,31)21-7-5-4-6-8-21)22-15-20(32-2)13-14-23(22)33-3/h4-15H,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXSEHKZMNFJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

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